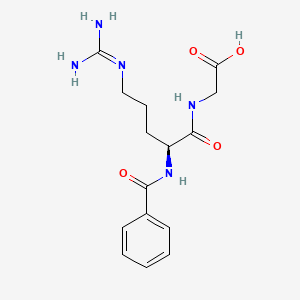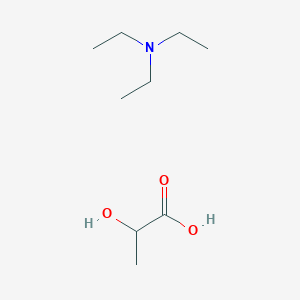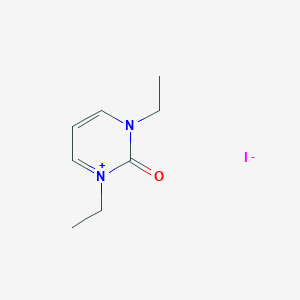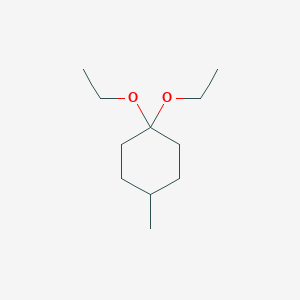
Cyclohexane, 1,1-diethoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,1-diethoxy-4-methyl- is an organic compound with the molecular formula C11H22O2 It is a derivative of cyclohexane, where two ethoxy groups and a methyl group are substituted at the 1 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexane, 1,1-diethoxy-4-methyl- can be synthesized through the acetalization of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- An acid catalyst such as p-toluenesulfonic acid is added to the mixture.
- The reaction mixture is heated under reflux conditions to facilitate the formation of the acetal.
- The product is then purified through distillation or recrystallization.
Cyclohexanone: is mixed with .
Industrial Production Methods
In an industrial setting, the production of cyclohexane, 1,1-diethoxy-4-methyl- follows a similar synthetic route but on a larger scale. The process involves continuous feeding of cyclohexanone and ethanol into a reactor with an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using industrial distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1,1-diethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can convert the compound back to cyclohexane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Cyclohexanone, carboxylic acids, and other oxidized derivatives.
Reduction: Cyclohexane derivatives with reduced functional groups.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclohexane, 1,1-diethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexane, 1,1-diethoxy-4-methyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1,1-dimethoxy-4-methyl-: Similar structure but with methoxy groups instead of ethoxy groups.
Cyclohexane, 1,1-diethoxy-4-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Cyclohexane, 1,1-diethoxy-3-methyl-: Similar structure but with the methyl group at the 3 position.
Uniqueness
Cyclohexane, 1,1-diethoxy-4-methyl- is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52162-24-0 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
1,1-diethoxy-4-methylcyclohexane |
InChI |
InChI=1S/C11H22O2/c1-4-12-11(13-5-2)8-6-10(3)7-9-11/h10H,4-9H2,1-3H3 |
Clave InChI |
BDXWQBIGBPSDPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCC(CC1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



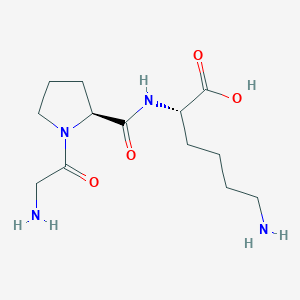
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
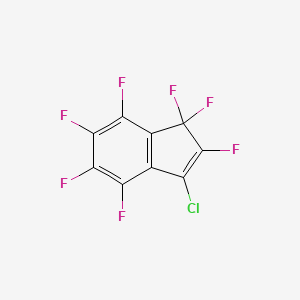
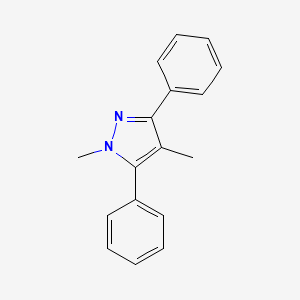
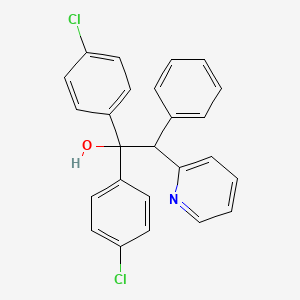
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
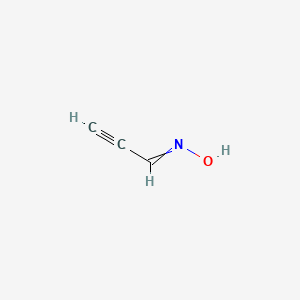
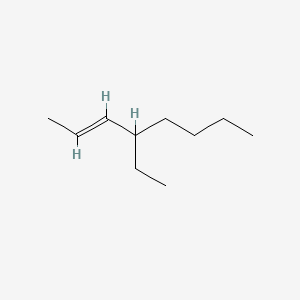
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
